4-chloro-N-cyclopentyl-3-nitrobenzamide chemical properties
4-chloro-N-cyclopentyl-3-nitrobenzamide chemical properties
An In-depth Technical Guide to 4-chloro-N-cyclopentyl-3-nitrobenzamide
Introduction
4-chloro-N-cyclopentyl-3-nitrobenzamide is a substituted aromatic amide featuring a complex functional group array. The molecule incorporates a benzamide core, which is a prevalent scaffold in medicinal chemistry, modified with a chloro group, a nitro group, and an N-cyclopentyl substituent. This combination of an electron-withdrawing nitro group, a deactivating but ortho-, para-directing chloro group, and a bulky aliphatic amine substituent creates a unique electronic and steric profile. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and safety considerations, designed for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.
Nomenclature and Chemical Identifiers
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IUPAC Name: 4-chloro-N-cyclopentyl-3-nitrobenzamide
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Molecular Formula: C₁₂H₁₃ClN₂O₃[1]
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CAS Number: 339059-83-5[1]
Physicochemical Data Summary
The following table summarizes the core physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 268.69 g/mol | [1] |
| Monoisotopic Mass | 268.06146 Da | [2] |
| Predicted XlogP | 3.0 | [2] |
| Appearance | Likely a solid at room temperature (inferred from precursors) | N/A |
| Solubility | Expected to have low water solubility but be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. | Inferred from structure |
Synthesis and Purification
The synthesis of 4-chloro-N-cyclopentyl-3-nitrobenzamide is achieved through a standard two-step process involving the preparation of a key intermediate followed by amide bond formation. The causality behind this approach lies in activating the carboxylic acid for nucleophilic attack by the amine.
Synthesis of Precursor: 4-Chloro-3-nitrobenzoic Acid
The primary precursor is 4-chloro-3-nitrobenzoic acid, which is not typically available as a commodity chemical and must often be synthesized. The most common route is the nitration of p-chlorobenzoic acid.
This protocol is based on established methods for the nitration of deactivated aromatic rings.[3][4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~1.7 parts by volume to p-chlorobenzoic acid by weight).
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Substrate Addition: Cool the flask in an ice bath to 0°C and slowly add p-chlorobenzoic acid (1 equivalent).
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Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid (~1.1 parts by volume).
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Reaction: Add the nitrating mixture dropwise to the flask, ensuring the internal temperature is maintained between 10°C and 25°C.[3]
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Maturation: After the addition is complete, allow the reaction to stir and warm to 37°C for 10-14 hours to ensure complete conversion.[4]
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Work-up and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate as a solid.
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Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is often of sufficient purity (yields >90%) for the next step.[3][5]
Caption: Synthesis workflow for 4-Chloro-3-nitrobenzoic acid.
Final Synthesis: Amide Coupling
The formation of the final amide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine. To facilitate this, the carboxylic acid is typically converted to a more reactive acyl chloride intermediate.
This protocol is a robust and widely used method for synthesizing amides from carboxylic acids.[6][7]
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Acyl Chloride Formation: Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF).[7] Add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours until gas evolution ceases and the solution becomes clear.
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Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride, which is often used immediately without further purification.
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Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
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Amine Addition: In a separate flask, dissolve cyclopentylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.
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Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Aqueous Work-up: Upon completion, wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.[6][7]
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7] The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Two-step synthesis of the target benzamide.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is critical. The following techniques are standard for the characterization of 4-chloro-N-cyclopentyl-3-nitrobenzamide.
Spectroscopic Methods
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5-8.5 ppm), exhibiting complex splitting patterns due to their coupling.
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Amide Proton: A broad singlet for the N-H proton, typically downfield (δ 8.0-9.0 ppm), which may exchange with D₂O.
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Cyclopentyl Protons: A multiplet for the methine proton (CH-N) adjacent to the nitrogen (δ ~4.0-4.5 ppm) and a series of overlapping multiplets for the remaining eight methylene (CH₂) protons of the cyclopentyl ring (δ ~1.5-2.0 ppm).
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¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure:
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Carbonyl Carbon: A signal for the amide carbonyl (C=O) around δ 164-168 ppm.
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Aromatic Carbons: Six distinct signals in the δ 120-150 ppm range, with carbons attached to the chloro and nitro groups being significantly shifted.
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Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring in the aliphatic region (δ ~20-60 ppm).
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Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of major functional groups:
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N-H Stretch: A moderate to sharp absorption around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.
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N-O Stretch (Nitro): Two strong absorptions, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).
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C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the compound will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in peaks at m/z ≈ 268.06 and 270.06.
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Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) would likely induce fragmentation at the amide bond, which is a common and predictable cleavage point.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - 2-chloro-n-cyclopentyl-4-nitrobenzamide (C12H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
